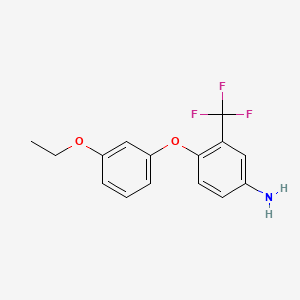

4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups has been explored through various methods. One approach involves the TiCl(4)-mediated formal [3 + 3] cyclocondensation, which yields functionalized salicylates and phenols with high regioselectivity . Another method includes the Wittig methylenation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-ones, leading to the preparation of 1-ethoxy-3-trifluoromethyl-1,3-butadiene and its derivatives, which serve as components for further reactions to produce (trifluoromethyl)benzenes and -pyridines . Additionally, the Williamson ether condensation reaction has been used to synthesize compounds like 2,2-bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluorom

Scientific Research Applications

Chemical Synthesis and Reactivity :

- Wen Zi-qiang (2007) developed a synthesis method for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, showcasing high yield and environmental friendliness, potentially applicable for derivatives of 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (Wen Zi-qiang, 2007).

- Gong & Kato (2004) described the synthesis of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, which could inform procedures involving 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (Y. Gong & Katsuya Kato, 2004).

Materials Science and Liquid Crystals :

- Miyajima et al. (1995) explored derivatives of N-(benzylidene)aniline, including those with trifluoromethyl groups, for their potential in stabilizing liquid crystalline states, which might extend to 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline (S. Miyajima, A. Nakazato, Noriko Sakoda, & Takehiko Chiba, 1995).

Spectroscopy and Molecular Analysis :

- Saravanan et al. (2014) conducted a comprehensive spectroscopic investigation on a compound similar to 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline, which may provide insights into the spectroscopic properties of the latter (S. Saravanan, V. Balachandran, & K. Viswanathan, 2014).

Novel Applications in Electro-Optics :

- Suresh et al. (2003) described the synthesis of novel polymers using benzyl ether protected 4-iodophenol with nitrophenylazo aniline for high thermal stability, which could have relevance for derivatives of 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline in electro-optics applications (S. Suresh, R. Gulotty, S. E. Bales, M. Inbasekaran, M. Chartier, C. H. Cummins, & Dennis W. Smith, 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information may not be available. It’s always important to refer to peer-reviewed articles or trusted databases for accurate and reliable information.

properties

IUPAC Name |

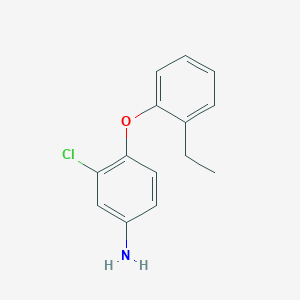

4-(3-ethoxyphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3NO2/c1-2-20-11-4-3-5-12(9-11)21-14-7-6-10(19)8-13(14)15(16,17)18/h3-9H,2,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNSQSIHPFJPQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1329083.png)